Cas no 16676-87-2 (1(2H)-Phthalazinone,8-hydroxy-4-methyl-2-(phenylmethyl)-)

16676-87-2 structure
Nome del prodotto:1(2H)-Phthalazinone,8-hydroxy-4-methyl-2-(phenylmethyl)-
1(2H)-Phthalazinone,8-hydroxy-4-methyl-2-(phenylmethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1(2H)-Phthalazinone,8-hydroxy-4-methyl-2-(phenylmethyl)-
- 2-benzyl-8-hydroxy-4-methylphthalazin-1-one
- BRN 1586650
- DTXSID90168183
- 1(2H)-Phthalazinone, 2-benzyl-8-hydroxy-4-methyl-
- 2-Benzyl-8-hydroxy-4-methyl-1(2H)-phthalazinone
- 16676-87-2
-
- Inchi: InChI=1S/C16H14N2O2/c1-11-13-8-5-9-14(19)15(13)16(20)18(17-11)10-12-6-3-2-4-7-12/h2-9,19H,10H2,1H3
- Chiave InChI: UONGKPROLHLAKO-UHFFFAOYSA-N
- Sorrisi: OC1=C2C(C(C)=NN(CC3C=CC=CC=3)C2=O)=CC=C1
Proprietà calcolate
- Massa esatta: 266.10562
- Massa monoisotopica: 266.105528
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 20
- Conta legami ruotabili: 2
- Complessità: 401
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 52.9
Proprietà sperimentali
- Densità: 1.24
- Punto di ebollizione: 472.4°Cat760mmHg
- Punto di infiammabilità: 239.5°C
- Indice di rifrazione: 1.641
- PSA: 52.9
1(2H)-Phthalazinone,8-hydroxy-4-methyl-2-(phenylmethyl)- Letteratura correlata
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
4. Back matter
16676-87-2 (1(2H)-Phthalazinone,8-hydroxy-4-methyl-2-(phenylmethyl)-) Prodotti correlati
- 70715-17-2(2-3-(6-methylpyridin-2-yl)propoxyethan-1-ol)
- 359436-80-9(3-Mercaptophenylbutyric Acid; Technical Grade (85-90%; Remainder Possibly Dimer))
- 2034505-05-8(5-(thiophene-2-sulfonyl)-1,5,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),9,11,13-tetraen-2-one)
- 2171446-14-1((3R)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}hexanoic acid)
- 383870-59-5(1-(2-Methoxy-5-morpholinophenyl)thiourea)
- 25109-26-6(2-Formylselenophene (stabilized with HQ))
- 2866353-69-5(Cyclobutanecarboxylic acid, 1-(4-morpholinyl)-, hydrochloride (1:1))
- 1361545-47-2(2,2',3',4'-Tetrachlorobiphenyl-4-carbonitrile)
- 1142096-13-6(4-Bromo-2,6-dimethylphenol-d8 (Major))
- 1609402-90-5(N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine hydrobromide)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
